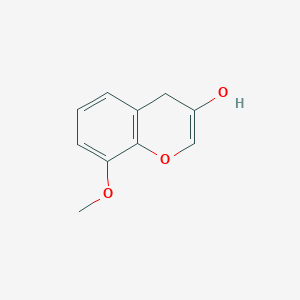
8-methoxy-4H-chromen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4H-chromen-3-ol is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-4H-chromen-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-formylchromone with methoxy-substituted phenols in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is often carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and recyclable catalysts to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-4H-chromen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include chromone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Methoxy-4H-chromen-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-4H-chromen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
4H-Chromen-3-ol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Hydroxy-4H-chromen-3-ol: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and biological activities.
4H-Chromen-3-one:
Uniqueness: 8-Methoxy-4H-chromen-3-ol is unique due to the presence of the methoxy group at the 8-position, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Propiedades
IUPAC Name |
8-methoxy-4H-chromen-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZBEVOHBMKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














